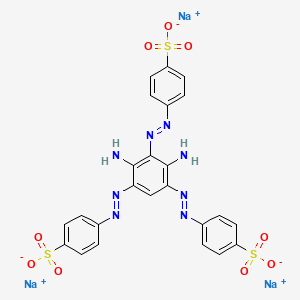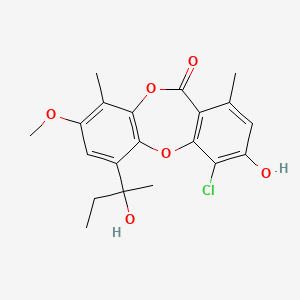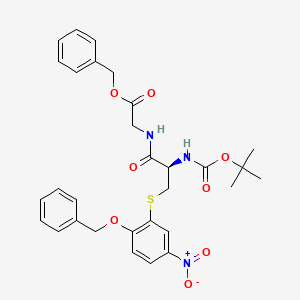
(3Z)-3-(1-Hydroxyethylidene)-4-methyl-2H-pyran-2,6(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) is a chemical compound belonging to the pyranone family This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
The synthesis of 2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) involves several steps. One common method involves the reaction of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one with an appropriate reagent . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 50-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential herbicidal activity, with some derivatives showing good pre-emergent herbicidal activity against various weed species . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of allergic conditions . Additionally, it has industrial applications, such as in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of 2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) involves its interaction with specific molecular targets and pathways. For instance, its herbicidal activity is believed to result from the disruption of carbon metabolism and the formation of a cytoskeleton in weeds . In medical applications, the compound may exert its effects by interacting with specific receptors or enzymes involved in allergic responses .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) can be compared with other similar compounds, such as 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives. These compounds share a similar pyranone structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
7470-42-0 |
|---|---|
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
5-acetyl-6-hydroxy-4-methylpyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(10)12-8(11)7(4)5(2)9/h3,11H,1-2H3 |
InChI-Schlüssel |
HURSXDKEYMJYED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC(=C1C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


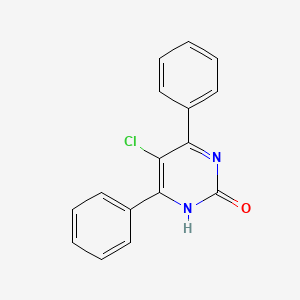
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)
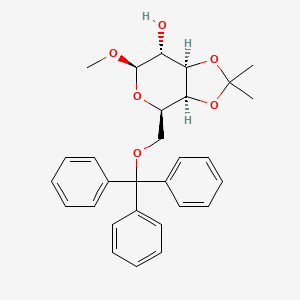
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
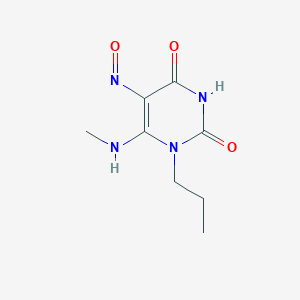
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
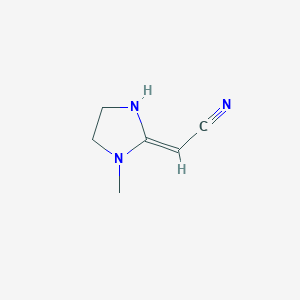
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
